molecular formula C12H8ClFO2S B8567154 4-Fluorobiphenylsulfonyl Chloride CAS No. 1214353-58-8

4-Fluorobiphenylsulfonyl Chloride

Cat. No. B8567154
M. Wt: 270.71 g/mol
InChI Key: JGZVWMRVJMIDLF-UHFFFAOYSA-N
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Patent
US06342521B1

Procedure details

Chlorosulfonic acid (8.7 mL, 0.13 mole) was added dropwise to 4-fluorobiphenyl (10.2 grams, 59 mmol) while stirring in an ice bath. Stirring was continued with ice cooling for 0.5 hours and then the reaction mixture was poured onto ice. The resulting white precipitate was collected by filtration and dissolved in chloroform. The chloroform solution was washed with water and brine, dried over magnesium sulfate and concentrated to afford a white solid. The desired product, 4-fluorobiphenylsulfonyl chloride (4.3 grams, 27%), was separated from 4-fluorobiphenylsulfonic acid (an unwanted side product) by crystallization of the latter from ethyl acetate and crystallization of the remaining material from hexane.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1>>[F:6][C:7]1[CH:12]=[C:11]([S:2]([Cl:1])(=[O:5])=[O:3])[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
8.7 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
10.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
WASH
Type
WASH
Details
The chloroform solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
The desired product, 4-fluorobiphenylsulfonyl chloride (4.3 grams, 27%), was separated from 4-fluorobiphenylsulfonic acid (an unwanted side product)
CUSTOM
Type
CUSTOM
Details
by crystallization of the latter
CUSTOM
Type
CUSTOM
Details
from ethyl acetate and crystallization of the remaining material from hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
FC=1C=C(C(=CC1)C1=CC=CC=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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